

# Synthesis Protocol for 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

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Compound of Interest

1-(4-Aminophenyl)-4-(4hydroxyphenyl)piperazine

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### **Application Notes**

This document provides a detailed protocol for the synthesis of **1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine**, a key intermediate in the production of various pharmaceuticals, notably the antifungal agent Posaconazole.[1][2][3] The described methodology is a robust two-step process involving an initial N-arylation reaction followed by a reduction of a nitro intermediate. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development. The synthesis is straightforward and utilizes commercially available starting materials, making it suitable for laboratory-scale preparation. The purity of the final product is typically high, and the protocol includes details for purification and characterization.

The overall synthesis involves the reaction of 1-(4-hydroxyphenyl)piperazine with 1-fluoro-4-nitrobenzene to yield an intermediate, N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amine, yielding the final product, **1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine**.

### **Experimental Protocols**Overall Reaction Scheme





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Caption: Overall reaction scheme for the synthesis of **1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine**.

### Step 1: Synthesis of N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine

This step involves the nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with 1-(4-hydroxyphenyl)piperazine.

#### Materials and Reagents:

Reagent/Material	Molar Mass ( g/mol )	Amount (g)	Moles (mmol)	
1-(4- hydroxyphenyl)pipera zine	178.23	17.8	100	
1-fluoro-4- nitrobenzene	141.10	14.1	100	
Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	138.21	27.6	200	
Dimethyl sulfoxide (DMSO)	-	200 mL	-	



#### Procedure:

- A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a
  thermometer, and a reflux condenser is charged with 1-(4-hydroxyphenyl)piperazine (17.8 g,
  100 mmol), potassium carbonate (27.6 g, 200 mmol), and dimethyl sulfoxide (200 mL).
- The mixture is stirred at room temperature for 15 minutes.
- 1-fluoro-4-nitrobenzene (14.1 g, 100 mmol) is added to the suspension.
- The reaction mixture is heated to 120-130 °C and maintained at this temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature and poured into 1 L
  of ice-water with stirring.
- The resulting yellow precipitate is collected by vacuum filtration and washed with water until the filtrate is neutral.
- The crude product is recrystallized from ethanol to afford N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine as a yellow solid.

#### Expected Yield and Characterization:

Parameter	Value
Yield	85-90%
Melting Point	188-192 °C[4][5]
Appearance	Pale Yellow Solid[4]

## Step 2: Synthesis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

This step involves the reduction of the nitro group of the intermediate to an amino group using sodium dithionite.



#### Materials and Reagents:

Reagent/Material	Molar Mass ( g/mol )	Amount (g)	Moles (mmol)	
N-(4-hydroxyphenyl)- N'-(4'- nitrophenyl)piperazine	299.32	29.9	100	
Sodium Dithionite (Na <sub>2</sub> S <sub>2</sub> O <sub>4</sub> )	174.11	87.0	500	
Tetrahydrofuran (THF)	-	250 mL	-	
Water	-	250 mL	-	

#### Procedure:

- In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a solution of N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine (29.9 g, 100 mmol) in 250 mL of THF is prepared.
- A solution of sodium dithionite (87.0 g, 500 mmol) in 250 mL of water is added to the flask.
- The mixture is heated to reflux and maintained for 2 hours with vigorous stirring. The reaction progress can be monitored by TLC.
- After completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The resulting crude product is purified by column chromatography on silica gel using a
  mixture of ethyl acetate and hexane as the eluent to give 1-(4-Aminophenyl)-4-(4hydroxyphenyl)piperazine as an off-white solid.

#### Expected Yield and Characterization:



Parameter	Value
Yield	75-80%
Purity (HPLC)	>98%[6]
Appearance	Off-white solid

# Alternative Reduction Method: Catalytic Hydrogenation

An alternative and common method for the reduction of the nitro group is catalytic hydrogenation.[7][8]

#### Materials and Reagents:

Reagent/Material	Molar Mass ( g/mol )	Amount (g)	Moles (mmol)	
N-(4-hydroxyphenyl)- N'-(4'- nitrophenyl)piperazine	299.32	29.9	100	
10% Palladium on Carbon (Pd/C)	-	1.5 g	-	
Methanol	-	300 mL	-	
Hydrogen Gas (H <sub>2</sub> )	-	1-5 atm	-	

#### Procedure:

- N-(4-hydroxyphenyl)-N'-(4'-nitrophenyl)piperazine (29.9 g, 100 mmol) is dissolved in methanol (300 mL) in a hydrogenation vessel.
- 10% Pd/C (1.5 g) is carefully added to the solution.
- The vessel is connected to a hydrogen source and purged with hydrogen gas.







- The reaction mixture is stirred under a hydrogen atmosphere (1-5 atm) at room temperature for 4-6 hours.[7]
- Upon completion of the reaction (monitored by TLC or HPLC), the catalyst is removed by filtration through a pad of Celite.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

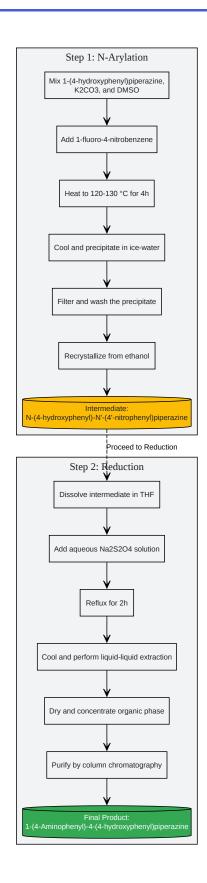
Quantitative Data Summary



Step	Startin g Materi al(s)	Produ ct	Reage nts	Solven t(s)	Tempe rature (°C)	Time (h)	Yield (%)	Purity (%)
1	1-(4- hydroxy phenyl) piperazi ne, 1- fluoro- 4- nitroben zene	N-(4- hydroxy phenyl)- N'-(4'- nitrophe nyl)pipe razine	К₂СОз	DMSO	120- 130	4	85-90	>95
2a	N-(4- hydroxy phenyl)- N'-(4'- nitrophe nyl)pipe razine	1-(4- Aminop henyl)-4 -(4- hydroxy phenyl) piperazi ne	Na <sub>2</sub> S <sub>2</sub> O 4	THF/W ater	Reflux	2	75-80	>98
2b	N-(4- hydroxy phenyl)- N'-(4'- nitrophe nyl)pipe razine	1-(4- Aminop henyl)-4 -(4- hydroxy phenyl) piperazi ne	H <sub>2</sub> , 10% Pd/C	Methan ol	20-30	4-6	~77[6]	>98[6]

### Visualizations Experimental Workflow





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